molecular formula C12H22O B12640103 4-Butyloct-3-enal CAS No. 920299-37-2

4-Butyloct-3-enal

Cat. No.: B12640103
CAS No.: 920299-37-2
M. Wt: 182.30 g/mol
InChI Key: SNOIDBZBAIINRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Butyloct-3-enal is an organic compound with the molecular formula C12H22O It is an aldehyde with a double bond located at the third carbon atom and a butyl group attached to the fourth carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Butyloct-3-enal can be achieved through several methods. One common approach involves the aldol condensation of butanal with octanal under basic conditions, followed by dehydration to form the enal. The reaction typically requires a base such as sodium hydroxide or potassium hydroxide and is carried out at elevated temperatures to facilitate the condensation and subsequent dehydration steps.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. Catalysts such as zeolites or metal oxides may be employed to enhance the reaction efficiency and selectivity. The use of advanced separation techniques, such as distillation or chromatography, ensures the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Butyloct-3-enal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The double bond in this compound can participate in electrophilic addition reactions, such as halogenation or hydrohalogenation, to form substituted products.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogens (Cl2, Br2), hydrohalic acids (HCl, HBr)

Major Products Formed:

    Oxidation: 4-Butyloctanoic acid

    Reduction: 4-Butyloct-3-enol

    Substitution: 4-Butyloct-3-enyl halides

Scientific Research Applications

4-Butyloct-3-enal has several applications in scientific research:

    Chemistry: It serves as a building block in organic synthesis, particularly in the formation of complex molecules through aldol condensation and other carbon-carbon bond-forming reactions.

    Biology: The compound can be used as a precursor in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: Research into the biological activity of this compound and its derivatives may lead to the development of new therapeutic agents.

    Industry: The compound is used in the production of fragrances, flavors, and other specialty chemicals due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-Butyloct-3-enal involves its interaction with various molecular targets and pathways. As an aldehyde, it can form Schiff bases with primary amines, leading to the formation of imines. This reactivity is crucial in biochemical processes, such as enzyme inhibition and protein modification. The double bond in the compound allows it to participate in addition reactions, further expanding its range of interactions and effects.

Comparison with Similar Compounds

4-Butyloct-3-enal can be compared with other similar compounds, such as:

    4-Butyloctanal: Lacks the double bond, making it less reactive in certain addition reactions.

    4-Butyloct-2-enal: Has the double bond at a different position, affecting its reactivity and the types of products formed.

    4-Butyloct-3-enol: The alcohol derivative, which has different chemical properties and reactivity compared to the aldehyde.

The uniqueness of this compound lies in its specific structure, which combines an aldehyde group with a double bond and a butyl substituent, providing a versatile platform for various chemical transformations and applications.

Properties

CAS No.

920299-37-2

Molecular Formula

C12H22O

Molecular Weight

182.30 g/mol

IUPAC Name

4-butyloct-3-enal

InChI

InChI=1S/C12H22O/c1-3-5-8-12(9-6-4-2)10-7-11-13/h10-11H,3-9H2,1-2H3

InChI Key

SNOIDBZBAIINRQ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=CCC=O)CCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.